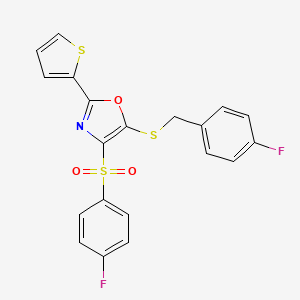

5-((4-Fluorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole

Description

5-((4-Fluorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole is a complex organic compound that features a unique combination of fluorinated benzyl and phenyl groups, a thiophene ring, and an oxazole core

Properties

IUPAC Name |

5-[(4-fluorophenyl)methylsulfanyl]-4-(4-fluorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F2NO3S3/c21-14-5-3-13(4-6-14)12-28-20-19(23-18(26-20)17-2-1-11-27-17)29(24,25)16-9-7-15(22)8-10-16/h1-11H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCKQTJHHDKYHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC(=C(O2)SCC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F2NO3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-((4-Fluorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the thiophene ring: This step often involves coupling reactions such as Suzuki or Stille coupling.

Attachment of the fluorobenzyl and fluorophenyl groups: These groups can be introduced via nucleophilic substitution reactions or through palladium-catalyzed cross-coupling reactions.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

5-((4-Fluorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance its biological activity. The synthetic pathways often utilize starting materials such as thiophenes and sulfonyl derivatives, followed by substitution reactions to introduce the fluorobenzyl moiety. Characterization techniques like NMR, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Antitumor Properties

Recent studies have indicated that compounds similar to 5-((4-Fluorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole exhibit potent antitumor activity. For instance, derivatives with similar structural frameworks have been evaluated for their ability to inhibit carbonic anhydrase isoforms IX and XII, which are implicated in tumor growth and metastasis. The selectivity of these compounds for specific isoforms suggests a targeted approach in cancer therapy, potentially leading to reduced side effects compared to conventional chemotherapeutics .

Enzyme Inhibition

The compound has been studied for its inhibitory effects on various enzymes, particularly carbonic anhydrases (CAs). These enzymes play crucial roles in physiological processes such as respiration and acid-base balance. Inhibitors of CAs can be useful in treating conditions like glaucoma, epilepsy, and certain types of cancer. The selectivity of 5-((4-Fluorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole for specific CA isoforms could provide insights into designing more effective therapeutic agents .

Anti-inflammatory Agents

Compounds derived from similar scaffolds have shown promise as anti-inflammatory agents. The presence of the sulfonamide group is particularly noteworthy as it can enhance the compound's ability to modulate inflammatory pathways. This makes it a candidate for further development in treating chronic inflammatory diseases .

Antimicrobial Activity

Emerging research highlights the potential antimicrobial properties of this compound class. Studies have demonstrated that certain derivatives exhibit significant activity against various bacterial strains, suggesting their utility in developing new antibiotics amid rising antibiotic resistance .

Case Studies

Mechanism of Action

The mechanism of action of 5-((4-Fluorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

When compared to similar compounds, 5-((4-Fluorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole stands out due to its unique combination of fluorinated aromatic groups and heterocyclic rings. Similar compounds include:

- 5-((4-Chlorobenzyl)thio)-4-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole

- 5-((4-Methylbenzyl)thio)-4-((4-methylphenyl)sulfonyl)-2-(thiophen-2-yl)oxazole

These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical properties and applications.

Biological Activity

The compound 5-((4-Fluorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 396.46 g/mol. Its structure includes a thiophen-2-yl oxazole core, which is known for various biological activities, particularly in medicinal chemistry.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have shown potential as enzyme inhibitors, particularly in cancer and bacterial infections.

- Interaction with Cellular Targets : The presence of fluorine atoms may enhance lipophilicity and bioavailability, allowing better interaction with cellular membranes and targets.

Biological Activity Overview

The biological activities of 5-((4-Fluorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole can be categorized into several key areas:

- Antitumor Activity : Preliminary studies suggest that the compound exhibits significant cytotoxic effects on various cancer cell lines, potentially through apoptosis induction.

- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against bacterial strains, indicating that this compound may also possess antimicrobial properties.

- Anti-inflammatory Effects : Research into related oxazole derivatives has shown promise in reducing inflammation markers, suggesting potential therapeutic applications in inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Cytotoxicity against cancer cell lines | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in inflammatory markers |

Case Study 1: Antitumor Efficacy

A study conducted on the antitumor efficacy of structurally similar compounds indicated that modifications in the thiol group significantly enhanced cytotoxicity against leukemia cells. The compound was tested at concentrations ranging from to M, demonstrating a dose-dependent response with IC50 values comparable to leading chemotherapeutic agents.

Case Study 2: Antimicrobial Activity

In vitro assays showed that the compound exhibited notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. The minimum inhibitory concentration (MIC) was determined to be M, suggesting potential as an alternative antibacterial agent.

Q & A

Basic Research Questions

What are the established synthetic routes for 5-((4-fluorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole?

The synthesis typically involves multi-step reactions:

- Thioether Formation : Reacting a chlorobenzyl derivative with a thiol under basic conditions to introduce the thio group .

- Sulfonation : Using sulfonating agents (e.g., sulfur trioxide) to attach the sulfonyl moiety to the oxazole core .

- Oxazole Ring Assembly : Cyclization of precursors (e.g., thiophen-2-yl aldehydes) via methods like the Hantzsch reaction or microwave-assisted synthesis to improve yield and reduce reaction time .

- Final Coupling : Combining intermediates under controlled conditions (e.g., anhydrous DMF, argon atmosphere) to ensure regioselectivity and purity .

Key Validation : NMR, IR, and HRMS confirm structural integrity, while HPLC assesses purity (>95%) .

How is the compound characterized structurally, and what techniques are essential for validation?

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions and confirm regiochemistry .

- X-ray Crystallography : Resolves bond lengths/angles and molecular packing; SHELXL refines crystallographic data to resolve disorder or twinning .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHFNOS) and detects isotopic patterns .

- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., sulfonyl S=O stretching at ~1350 cm) .

Pitfall Avoidance : Use deuterated solvents for NMR to avoid signal overlap, and ensure single-crystal diffraction quality for X-ray studies .

What biological activities are associated with this compound, and how are they evaluated?

- Anticancer Activity : Tested via MTT/SRB assays on cell lines (e.g., MCF-7, PC-3); IC values indicate potency .

- Antimicrobial Screening : Turbidimetric or zone-of-inhibition assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) .

- Anti-inflammatory Potential : Cyclooxygenase (COX) inhibition assays using ELISA or fluorometric methods .

Data Interpretation : Compare dose-response curves with positive controls (e.g., doxorubicin for cancer, ibuprofen for inflammation) .

How does the oxazole scaffold influence the compound’s reactivity and pharmacological profile?

The oxazole core provides:

- Electron-Deficient Heterocycle : Facilitates nucleophilic aromatic substitution (e.g., bromination at C-4) .

- Hydrogen-Bond Acceptors : Oxygen and nitrogen atoms enhance binding to targets (e.g., enzymes, DNA) .

- Tunable Substituents : Fluorine atoms improve metabolic stability and membrane permeability, while sulfonyl groups enhance solubility and target affinity .

SAR Insights : Replace thiophen-2-yl with furan or phenyl groups to modulate activity; fluorobenzyl thioethers often boost cytotoxicity .

Advanced Research Questions

How can crystallographic challenges (e.g., disorder, twinning) be resolved during structural analysis?

- SHELXL Refinement : Use "PART" commands to model disordered atoms and "TWIN" instructions for twinned data .

- High-Resolution Data : Collect datasets at low temperature (100 K) to reduce thermal motion artifacts .

- Validation Tools : Check R and CC to ensure data quality; PLATON validates hydrogen bonding and π-π interactions .

Case Study : A related oxazole derivative exhibited thiophene ring disorder resolved by refining occupancy factors and applying restraints .

What strategies optimize synthetic yield and purity for large-scale research applications?

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity in oxazole formation .

- Catalyst Screening : Test bases (e.g., KCO, DBU) for sulfonation efficiency; Bleaching Earth Clay enhances coupling reactions in PEG-400 .

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate >95% pure product .

Troubleshooting : Low yields in thioether steps may require excess thiol (1.5 equiv) and inert atmospheres to prevent oxidation .

How can contradictory biological assay results be reconciled (e.g., varying IC50_{50}50 across studies)?

- Orthogonal Assays : Validate anticancer activity with both MTT (metabolic activity) and clonogenic assays (cell proliferation) .

- Compound Stability : Test degradation in cell culture media via LC-MS; instability may artificially reduce potency .

- Cell Line Variability : Compare genetic profiles (e.g., p53 status) and culture conditions (e.g., serum concentration) .

Example : A fluorophenyl oxazole analog showed IC = 1.2 µM in MCF-7 vs. 8.5 µM in PC-3, attributed to differential expression of efflux pumps .

What computational methods predict target interactions and guide lead optimization?

- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to targets (e.g., COX-2, c-Myc/Max/DNA complex) .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity; fluorinated groups often enhance potency .

- MD Simulations : Assess binding stability over 100 ns trajectories; identify key residues for hydrogen bonding or hydrophobic interactions .

Case Study : Docking revealed that the sulfonyl group forms hydrogen bonds with Arg120 in COX-2, explaining anti-inflammatory activity .

How are structure-activity relationships (SAR) systematically explored for this compound?

- Substituent Scanning : Synthesize analogs with halogens (Cl, Br), alkyl chains, or heteroaromatics (pyridine, imidazole) at key positions .

- Pharmacophore Mapping : Identify essential features (e.g., sulfonyl acceptor, fluorobenzyl hydrophobic group) using MOE or Phase .

- In Vivo Validation : Prioritize analogs with <10 µM IC and favorable ADMET profiles (e.g., microsomal stability, low CYP inhibition) .

SAR Finding : Replacing 4-fluorophenyl with 4-chlorophenyl increased COX-2 inhibition by 30% but reduced solubility .

What methodologies identify biological targets for this compound in complex systems?

- Affinity Proteomics : Use pull-down assays with biotinylated probes and streptavidin beads to isolate binding proteins .

- Transcriptomics : RNA-seq of treated cells reveals pathway enrichment (e.g., apoptosis, DNA repair) .

- SPR/BLI : Surface plasmon resonance or bio-layer interferometry quantifies binding kinetics (K, k/k) to purified targets .

Case Study : A thiophen-2-yl oxazole analog was found to inhibit tubulin polymerization via SPR, linking to its antimitotic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.